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Introduction

Dirhodium(ll) tetrakis(triphenylacetate), denoted as Rhz2(TPA)a4, is a highly effective catalyst for
intramolecular C-H functionalization reactions.[1][2] Its bulky triphenylacetate ligands create a
sterically demanding environment around the catalytic core, which can impart unique selectivity
in various transformations.[3] This catalyst is particularly adept at promoting the insertion of
rhodium-carbene and -nitrene intermediates into C-H bonds, facilitating the formation of new
carbon-carbon and carbon-nitrogen bonds. This methodology provides a powerful tool for the
synthesis of complex cyclic and heterocyclic structures, which are prevalent in pharmaceuticals
and natural products.[1][4]

These application notes provide an overview of the use of Rh2(TPA)a4 in key intramolecular C-H
functionalization reactions, including detailed protocols and comparative data to guide
researchers in their synthetic endeavors.

Key Applications

Rh2z(TPA)4 has demonstrated significant utility in several classes of intramolecular C-H
functionalization reactions:

¢ Cyclization of Diazo Compounds: The formation of cyclic ketones and lactones from a-diazo
carbonyl compounds is a hallmark application of Rh2(TPA)4. The catalyst efficiently promotes
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the generation of a rhodium-carbene intermediate, which then undergoes intramolecular C-H
insertion to afford the cyclized product. This method is particularly useful for the synthesis of
five-membered rings.[1][4]

e Intramolecular C-H Amination: Rhz(TPA)4 can catalyze the intramolecular amination of C-H
bonds, typically from sulfamate or sulfonyl azide precursors.[5] This reaction provides a
direct route to valuable nitrogen-containing heterocycles, such as sultams and cyclic amines.

 Intramolecular C-H Etherification: Although less commonly reported specifically with
Rh2(TPA)a compared to other dirhodium catalysts, the general principle of intramolecular C-
H etherification from alcohols bearing a diazo group is a viable synthetic strategy. This
transformation allows for the synthesis of cyclic ethers.

Data Presentation

The following tables summarize quantitative data for representative intramolecular C-H
functionalization reactions mediated by Rhz2(TPA)4 and other rhodium catalysts for comparison.

Table 1: Intramolecular C-H Cyclization of a-Aryl-a-diazo Ketones
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Table 2: Intramolecular C-H Amination of Sulfamate Esters
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Note: While specific examples for Rh2(TPA)4 in sulfamate amination are less prevalent in the
searched literature, its robustness suggests it would be a suitable catalyst. The conditions are
based on general procedures for dirhodium-catalyzed C-H aminations.
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Experimental Protocols

Protocol 1: General Procedure for Intramolecular C-H
Cyclization of a-Diazo Ketones

This protocol is adapted from the work of Taber and Tian for the cyclization of a-aryl-a-diazo
ketones.[4]

Materials:

o-Aryl-a-diazo ketone substrate

Dirhodium(ll) tetrakis(triphenylacetate) (Rhz(TPA)a4)

Anhydrous dichloromethane (CH2Cl2)

Inert gas (Nitrogen or Argon)

Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)

Silica gel for column chromatography

Procedure:

To a flame-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add
the a-aryl-a-diazo ketone (1.0 mmol, 1.0 equiv).

» Dissolve the substrate in anhydrous dichloromethane (10 mL).
e Add Rh2(TPA)4 (0.01 mmol, 1 mol%) to the solution.

 Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by
thin-layer chromatography (TLC). The disappearance of the diazo compound is typically
indicated by the cessation of nitrogen gas evolution.

o Upon completion of the reaction (typically 1-4 hours), concentrate the reaction mixture under
reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.

Protocol 2: General Procedure for Intramolecular C-H
Amination of Sulfamates

This protocol is a general representation based on established procedures for dirhodium-
catalyzed C-H amination.

Materials:

o Sulfamate ester substrate

Dirhodium(ll) tetrakis(triphenylacetate) (Rhz(TPA)a4)

lodosylbenzene diacetate (PhI(OAC)2)

Magnesium oxide (MgO)

Anhydrous benzene or toluene

Inert gas (Nitrogen or Argon)

Standard laboratory glassware
Procedure:

e To a flame-dried, inert gas-flushed round-bottom flask, add the sulfamate ester (1.0 mmol,
1.0 equiv), Rhz(TPA)4 (0.02 mmol, 2 mol%), and magnesium oxide (2.0 mmol, 2.0 equiv).

e Add anhydrous benzene (10 mL) to the flask.

» In a separate flask, dissolve iodosylbenzene diacetate (1.2 mmol, 1.2 equiv) in anhydrous
benzene (5 mL).

e Add the solution of Phl(OAc): to the reaction mixture dropwise over a period of 1-2 hours
using a syringe pump.
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 Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and
monitor by TLC.

 After the reaction is complete, filter the mixture through a pad of Celite to remove MgO and
any insoluble materials.

e Wash the Celite pad with dichloromethane.
o Concentrate the filtrate under reduced pressure.

 Purify the residue by flash column chromatography on silica gel to yield the cyclic sultam.

Protocol 3: Synthesis of Rh2(TPA)4 from Rh2(OAc)4

This ligand exchange protocol allows for the preparation of Rh2(TPA)4 from the more common
dirhodium(ll) tetraacetate.

Materials:

o Dirhodium(ll) tetraacetate (Rhz(OAcC)a4)

Triphenylacetic acid (TPA)

Chlorobenzene

Inert gas (Nitrogen or Argon)

Standard laboratory glassware with a reflux condenser

Procedure:

» To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add
Rh2(OAc)s (1.0 mmol, 1.0 equiv) and triphenylacetic acid (4.4 mmol, 4.4 equiv).

e Add chlorobenzene (20 mL) to the flask.

o Heat the mixture to reflux under an inert atmosphere.
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¢ The reaction progress can be monitored by observing the color change of the solution and
by TLC. The acetic acid byproduct is distilled off during the reaction.

« After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
e The product, Rh2(TPA)a, will precipitate from the solution.

o Collect the solid product by filtration and wash with a small amount of cold chlorobenzene
and then with hexane.

¢ Dry the green solid under vacuum to obtain pure Rhz(TPA)a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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